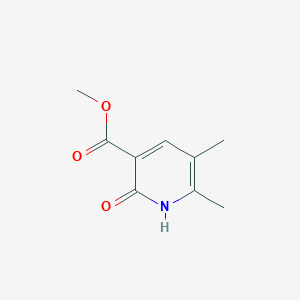

Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves the Hantzsch reaction. This reaction typically uses methyl acetopyruvate, methyl 3-aminocrotonate, and an aldehyde as starting materials . The reaction conditions often include a solvent such as ethanol and a catalyst like ammonium acetate, with the reaction mixture being heated under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Hantzsch reaction remains a viable method for large-scale synthesis due to its efficiency and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to act as a precursor in the synthesis of compounds that can interact with biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

- 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

- 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Uniqueness

Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at positions 5 and 6, along with the ester functionality, make it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 51146-07-7) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H9NO3 with a molecular weight of 167.16 g/mol. The compound features a dihydropyridine ring with methyl and carbonyl substituents that contribute to its biological activity.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of dihydropyridine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, it was found to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

2. Antibacterial Properties

The compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. In vitro studies demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

3. Cardiovascular Effects

Dihydropyridines are well-known for their cardiovascular effects, particularly as calcium channel blockers. This compound has been investigated for its ability to modulate calcium ion influx in cardiac myocytes, potentially leading to reduced blood pressure and improved cardiac function .

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : The compound interacts with voltage-gated calcium channels, inhibiting calcium influx and resulting in decreased contractility of cardiac muscle .

- Apoptosis Induction : It activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

- Antibacterial Mechanism : The disruption of bacterial cell wall synthesis is primarily due to interference with peptidoglycan synthesis pathways .

Case Studies

Several case studies have illustrated the effectiveness of this compound in various therapeutic contexts:

Properties

CAS No. |

51146-07-7 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-5-4-7(9(12)13-3)8(11)10-6(5)2/h4H,1-3H3,(H,10,11) |

InChI Key |

XBSQZZZYHYOHHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=O)C(=C1)C(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.